N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a fluoromethoxybenzamide structure
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c1-23-16-7-6-11(8-14(16)19)18(22)20-9-15(21)13-10-24-17-5-3-2-4-12(13)17/h2-8,10,15,21H,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYRGFSEWODELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Hydroxyethyl Group Introduction: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.
Fluoromethoxybenzamide Formation: The final step involves coupling the benzothiophene derivative with 3-fluoro-4-methoxybenzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst and reagent selection.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The amide bond can be reduced to an amine using reducing agents such as LiAlH4.
Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group
Reduction: Formation of an amine from the amide bond
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Sertaconazole: An antifungal agent with a benzothiophene structure.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and synthetic versatility compared to other thiophene derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiophene moiety, a hydroxyethyl group, and fluorinated and methoxy-substituted aromatic rings. Its molecular formula is , with a molecular weight of 336.4 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H16FNO3S |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 2034346-41-1 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzothiophene Core : This is achieved through cyclization reactions involving thiophene derivatives.
- Introduction of Hydroxyethyl Group : A nucleophilic substitution reaction is used to attach the hydroxyethyl group.
- Formation of the Amide Bond : The final step involves coupling the benzothiophene derivative with 3-fluoro-4-methoxybenzoic acid using coupling reagents like EDCI or DCC .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity:
- MCF-7 (Breast Cancer) : IC50 values suggest significant antiproliferative effects, with some derivatives showing IC50 values as low as 1.2 µM .
- HCT116 (Colon Cancer) : Similar activity was noted, indicating potential as a therapeutic agent in colorectal cancer .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound can interact with various receptors, potentially altering signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Reduction : Some studies suggest that it may enhance antioxidative capacity, thereby mitigating oxidative stress in cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity:
- Gram-positive Bacteria : The compound demonstrated effective inhibition against strains such as Enterococcus faecalis, with MIC values indicating strong antibacterial properties .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antiproliferative Activity :
- Antioxidative Studies :
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide?
- Methodological Answer : Synthesis optimization requires precise control of:
- Temperature : Maintain 60–80°C during amide coupling to avoid side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of intermediates .
- Catalysts : Use coupling agents like HATU for efficient amide bond formation, achieving yields of 65–75% .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates intermediates, while recrystallization improves final product purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : 1H/13C NMR confirms benzothiophene (δ 7.2–7.8 ppm) and benzamide (δ 8.1 ppm for carbonyl) moieties. Fluorine-19 NMR detects the 3-fluoro substituent .
- FT-IR : Peaks at 1680–1700 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (-OH) validate functional groups .
- HRMS : Exact mass matching within 2 ppm ensures molecular formula accuracy .
- X-ray crystallography : Resolves stereochemistry, as demonstrated for analogous benzothiophene derivatives .
Advanced Research Questions
Q. How can molecular docking studies predict target interactions for this compound?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite with crystal structures of kinases or GPCRs (common benzamide targets) .
- Parameter adjustment : Account for fluorine’s electronegativity in scoring functions to refine binding affinity predictions .
- Validation : Perform 100-ns molecular dynamics (MD) simulations to assess docking pose stability. Compare results with mutagenesis data for key residues (e.g., ATP-binding pockets) .
Q. What strategies resolve contradictions in reported bioactivities of structurally similar benzamides?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HeLa for anticancer studies) and protocols (e.g., 48-h MTT incubation) .
- Meta-analysis : Compare IC50 values across studies; outliers may arise from solvent effects (e.g., DMSO concentration >0.1% alters membrane permeability) .
- Orthogonal assays : Confirm antimicrobial activity via both broth dilution (MIC) and time-kill assays to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
